
HIV-1 inhibitor-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-27 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the viral life cycle, aiming to prevent the virus from multiplying and spreading within the host. The development of such inhibitors is crucial in the ongoing battle against HIV/AIDS, as they offer potential therapeutic options for managing and potentially eradicating the virus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-27 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of the inhibitor, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups that are essential for the inhibitor’s activity. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Scalability: The synthetic route is designed to be scalable, allowing for the production of large quantities of the inhibitor.
化学反応の分析
Types of Reactions
HIV-1 inhibitor-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert certain functional groups to their reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents like dichloromethane, ethanol, and water are commonly used depending on the reaction requirements.
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield the final inhibitor. These intermediates may include various functionalized derivatives of the core structure.
科学的研究の応用
HIV-1 inhibitor-27 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of HIV-1 inhibitors.
Biology: In biological research, this compound is used to study the mechanisms of HIV-1 replication and the effects of inhibition on viral life cycle stages.
Medicine: Clinically, the compound is investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: In the pharmaceutical industry, this compound is explored for its potential in drug development and formulation.
作用機序
HIV-1 inhibitor-27 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. The compound binds to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation. This inhibition disrupts the viral life cycle, leading to the production of non-infectious viral particles.
類似化合物との比較
Similar Compounds
Saquinavir: An HIV-1 protease inhibitor that also targets the viral protease enzyme.
Ritonavir: Another protease inhibitor with a similar mechanism of action.
Indinavir: A protease inhibitor used in combination therapy for HIV/AIDS.
Uniqueness of HIV-1 Inhibitor-27
This compound is unique in its structural features and binding affinity to the HIV-1 protease enzyme. It may offer advantages in terms of potency, selectivity, and resistance profile compared to other inhibitors. Additionally, its synthetic route and scalability make it a promising candidate for further development and clinical use.
特性
分子式 |
C46H78N2O7 |
|---|---|
分子量 |
771.1 g/mol |
IUPAC名 |
(3S,4S)-4-[8-[[(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O7/c1-29(2)25-31(32(49)27-38(53)54)48-37(52)15-13-11-10-12-14-24-47-40(55)46-22-20-41(3,4)28-30(46)39-33(50)26-35-43(7)18-17-36(51)42(5,6)34(43)16-19-44(35,8)45(39,9)21-23-46/h29-32,34-36,39,49,51H,10-28H2,1-9H3,(H,47,55)(H,48,52)(H,53,54)/t30-,31-,32-,34-,35+,36-,39-,43-,44+,45+,46-/m0/s1 |
InChIキー |
BNUZALUKJXRLPV-IBKCJNAWSA-N |
異性体SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |
正規SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(CC1C3C(=O)CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


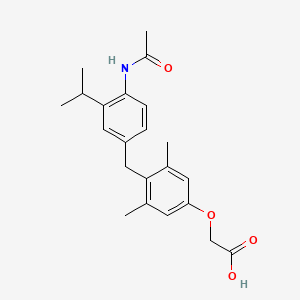
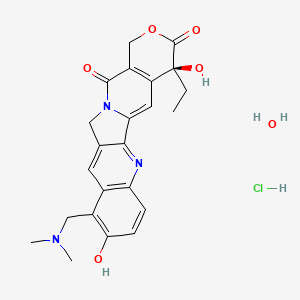
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
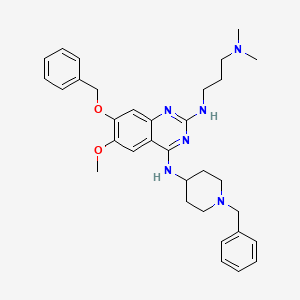

![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
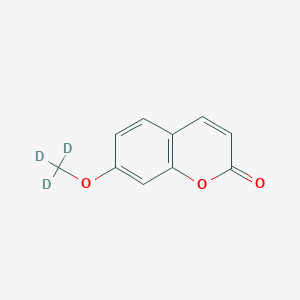


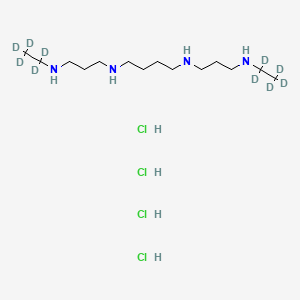

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)


